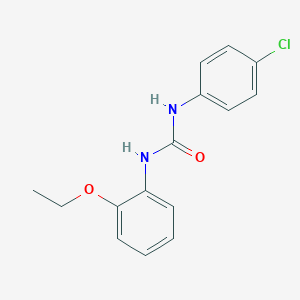
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
Herbicide and Pesticide Research : This compound has been studied as a part of the substituted urea herbicides group, which are known for their degradation in soil primarily due to microbial action. These compounds, including similar structures, have been evaluated for their effectiveness in weed control in agricultural settings (Katz & Strusz, 1968).
Corrosion Inhibition : Research has been conducted on the use of similar compounds in inhibiting mild steel corrosion in acidic solutions. These studies have shown that such compounds can act as efficient inhibitors, thereby having potential applications in protecting metals from corrosive environments (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties : Some derivatives of 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea have been studied for their nonlinear optical properties. These studies have focused on the synthesis of such derivatives and their potential applications in photonics and optoelectronic device fabrication (Shettigar et al., 2006).
Photodegradation Studies : Investigations have been carried out on the photodegradation and hydrolysis of substituted urea pesticides in water, providing insights into environmental persistence and degradation pathways of these compounds (Gatidou & Iatrou, 2011).
Biological Evaluation : Studies have also been conducted on the antimicrobial properties of novel imidazole ureas and carboxamides containing derivatives of this compound. These compounds have been synthesized and evaluated for their potential in medicinal chemistry, particularly in antimicrobial applications (Rani et al., 2014).
Cytokinin Activity : The compound has been included in studies related to cytokinin activity, which is significant in plant growth and development. Such research helps in understanding the potential agricultural applications of these compounds (Takahashi et al., 1978).
Propiedades
Fórmula molecular |
C15H15ClN2O2 |
|---|---|
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Clave InChI |
OBLVETBTEXMBBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



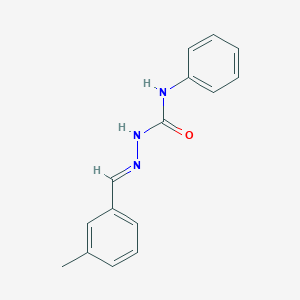
![1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B324006.png)
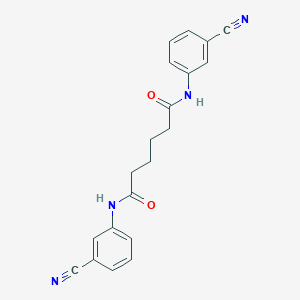

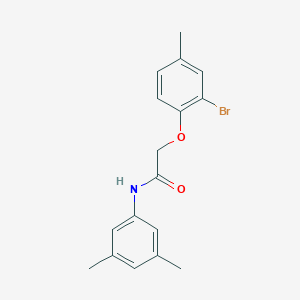
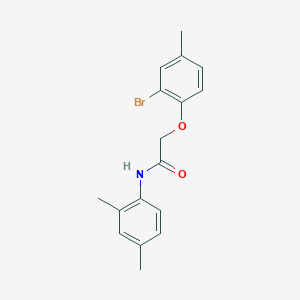

![N-[4-(3-Methyl-5-oxo-1-thiocarbamoyl-4,5-dihydro-1H-pyrazol-4-ylazo)-phenyl]-acetamide](/img/structure/B324019.png)
![3-methyl-5-oxo-4-[(2E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-4H-pyrazole-1-carbothioamide](/img/structure/B324021.png)
![3-methyl-5-oxo-4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-4H-pyrazole-1-carbothioamide](/img/structure/B324023.png)
![3-{[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B324024.png)
![4-[(2,4-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324025.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324027.png)
![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)